alpha-D-3-Ketoglucopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
906351-74-4 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3-,5-,6+/m1/s1 |
InChI Key |
APIQNBNBIICCON-KWDZRWNJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H](C(=O)[C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Alpha D 3 Ketoglucopyranose and Analogous Ketosugars
Enzymatic and Chemoenzymatic Synthetic Approaches for Alpha-D-3-Ketoglucopyranose
Enzymatic and chemoenzymatic methods are prized for their high regioselectivity and stereoselectivity, often proceeding under mild reaction conditions. chinesechemsoc.org These approaches leverage the inherent specificity of enzymes to target particular hydroxyl groups on the sugar backbone, minimizing the need for extensive protecting group chemistry. chinesechemsoc.orgnih.gov
Glucoside 3-Dehydrogenase-Mediated Oxidations
Glucoside 3-dehydrogenase (G3DH) is a key enzyme class utilized for the synthesis of 3-ketoglycosides. nih.gov These flavin adenine (B156593) dinucleotide (FAD)-containing oxidoreductases exhibit broad substrate specificity, catalyzing the site-selective oxidation of the C-3 hydroxyl group in various pyranoses, including both glucosides and galactosides. nih.govumaine.edu This reaction yields the corresponding 3-keto derivatives, which are valuable as chemical building blocks. dokumen.pubnih.gov
A multitude of microorganisms produce G3DH, which oxidizes a range of α- and β-glucosides at the C3 hydroxyl position. dokumen.pub For instance, a membrane-bound G3DH from Flavobacterium saccharophilum was purified and shown to use FAD as its prosthetic group to oxidize validoxylamine A to its 3-keto form. nih.gov Similarly, a G3DH from Rhizobium radiobacter was isolated and expressed in Escherichia coli. umaine.edu This enzyme complex, comprising a catalytic subunit and a hitch-hiker subunit, was found to contain an iron-sulfur cluster, which likely plays a role in the electron transfer pathway from FAD to an external acceptor like cytochrome c. umaine.edu The optimal conditions for G3DH activity can vary depending on the source organism. nih.gov
| Enzyme Property | Finding | Source(s) |
| Enzyme Class | Glucoside 3-dehydrogenase (EC 1.1.99.13) | nih.govumaine.edu |
| Prosthetic Group | Flavin adenine dinucleotide (FAD) | nih.govumaine.edu |
| Reaction | Site-selective oxidation of C-3 hydroxyl group | nih.govumaine.edu |
| Substrates | Glucosides, Galactosides, Validoxylamine A, Cellobiose | nih.govumaine.edu |
| Products | 3-Ketoglycosides | nih.gov |
| Source Organisms | Flavobacterium saccharophilum, Rhizobium sp., Rhizobium radiobacter | nih.govumaine.edu |
| Optimal pH | ~7.0 | umaine.edu |
| Optimal Temperature | 37-40°C | nih.govumaine.edu |
Pyranose Oxidase and Levoglucosan (B13493) Dehydrogenase Pathways
Pyranose oxidase (P2O), a fungal enzyme, and levoglucosan dehydrogenase (LGDH), a bacterial enzyme, represent alternative pathways for producing ketosugars. youtube.com P2O (EC 1.1.3.10) is an oxidoreductase that typically oxidizes D-glucose at the C-2 position using molecular oxygen as an electron acceptor, producing hydrogen peroxide. chinesechemsoc.org However, its substrate scope extends to other sugars, and it can catalyze oxidation at the C-3 hydroxyl group of substrates like methyl-β-D-glucopyranoside and levoglucosan. youtube.com The oxidation reactions catalyzed by P2O are irreversible, making it a promising tool for synthesis. youtube.com In one study, P2O was used for the efficient synthesis of 3-keto-levoglucosan from levoglucosan, achieving an 80% isolation yield when starting with a 500 mM substrate concentration. youtube.com
Levoglucosan dehydrogenase (LGDH) is a key enzyme in the bacterial metabolic pathway of levoglucosan (1,6-anhydro-β-D-glucopyranose). youtube.comnih.gov LGDH, an NAD+-dependent enzyme, specifically oxidizes the C-3 hydroxyl group of levoglucosan to produce 3-keto-levoglucosan (1,6-anhydro-β-D-ribo-hexopyranos-3-ulose). youtube.comnih.gov The gene for LGDH has been identified in bacteria such as Pseudarthrobacter phenanthrenivorans. nih.gov While 3-keto-levoglucosan is the postulated product, it has proven difficult to isolate from the LGDH reaction mixture directly. youtube.com
Microbial Biotransformation Systems (e.g., Agrobacterium tumefaciens)
Whole-cell biotransformation using microorganisms like Agrobacterium tumefaciens provides an effective method for producing 3-ketosugars from readily available starting materials. rsc.orguomustansiriyah.edu.iq This gram-negative soil bacterium is known for its ability to transfer a segment of its Ti plasmid to plant cells but also possesses enzymatic machinery for carbohydrate metabolism. masterorganicchemistry.comnih.gov A. tumefaciens can transform various disaccharides, such as sucrose (B13894) and lactose, into their corresponding 3-keto derivatives through a highly specific oxidation process. uomustansiriyah.edu.iq
This transformation is mediated by an inducible FAD-protein enzyme located in the cytoplasm. uomustansiriyah.edu.iq The production of 3-ketosugars is highly dependent on factors like oxygen concentration. uomustansiriyah.edu.iq In batch cultures using a minimal medium with sucrose, A. tumefaciens has been shown to accumulate 3-ketosucrose (B162324) in the medium, reaching concentrations of 6–8 g/L at the point of sucrose exhaustion. uomustansiriyah.edu.iq The bacterium also contains 3-ketoglucose reductase enzymes that utilize NADPH to reduce 3-ketoglucose back to glucose, indicating a complex metabolic network. rsc.org
| Biotransformation System | Finding | Source(s) |
| Microorganism | Agrobacterium tumefaciens | rsc.orguomustansiriyah.edu.iq |
| Substrates | Glucose, Sucrose, Lactose, Disaccharides | rsc.orguomustansiriyah.edu.iq |
| Products | 3-Ketoglucose, 3-Ketosucrose | rsc.orguomustansiriyah.edu.iq |
| Key Enzyme | Inducible, cytoplasmic FAD-protein | uomustansiriyah.edu.iq |
| Process | Resting cell or batch culture transformation | uomustansiriyah.edu.iq |
| Reported Yield | 6-8 g/L of 3-ketosucrose in batch culture | uomustansiriyah.edu.iq |
Chemical Synthesis of this compound Derivatives
Chemical synthesis offers a complementary approach to enzymatic methods, providing access to a wide range of derivatives that may not be accessible through biological routes. These methods often focus on achieving high stereocontrol and developing efficient reaction sequences.
Stereoselective Conversion Strategies from Hexofuranoses
The interconversion between different ring forms of sugars, such as furanose (five-membered ring) and pyranose (six-membered ring), is a fundamental concept in carbohydrate chemistry. thieme.denih.gov While sugars like glucose predominantly exist in the pyranose form in solution, chemical strategies can be employed to control and convert between these forms. nih.gov The synthesis of specific ketopyranose derivatives from furanose precursors requires precise stereocontrol.
One documented strategy involves a [6+1-1] formulation for the interconversion of an aldohexopyranose to a ketohexofuranose. uomustansiriyah.edu.iq This process involved the ozonolysis of a protected D-arabino-hex-1-enitol derivative to yield a protected D-arabino-hex-2-ulose, which upon hydrolysis and acetylation, gave a D-fructofuranose derivative in excellent yield. uomustansiriyah.edu.iq While this demonstrates a pyranose-to-furanose conversion, versatile and stereocontrolled routes have also been developed for synthesizing both pyranose and furanose C-glycosides from common α,β-unsaturated-γ,δ-epoxyester precursors. For example, treatment of a Z-configured epoxy-ester with a base stereoselectively affords a β-C-pyranoside, whereas treatment with palladium(0) yields a β-C-furanoside. Such methodologies, which allow for the selective formation of either ring size from a single precursor, are powerful tools in synthetic carbohydrate chemistry, although direct conversion of a hexofuranose to this compound is not explicitly detailed.
Multicomponent Reaction Methodologies in Ketosugar Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from each starting material. nih.gov This approach is valued for its atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular diversity and complexity. nih.gov
Carbohydrates are excellent substrates for MCRs due to their multiple hydroxyl functional groups and inherent chirality, making them useful as environmentally benign starting materials. MCRs have been employed to generate diverse libraries of sugar-based derivatives. For example, a three-component reaction of a sugar (like glucose), barbituric acid, and an amine can produce polyhydroxy-functionalized pyrimidine-fused heterocycles in good to excellent yields under mild conditions. Another approach involves the copper(I)-catalyzed one-pot reaction of propargyl glycosides, aromatic aldehydes, and aromatic amines to synthesize quinoline-based glycoconjugates. These methodologies highlight the power of MCRs to create structurally complex ketosugar derivatives and other glycoconjugates from simple carbohydrate precursors.
Solvent-Free Reaction Environments in Carbohydrate Functionalization
The move towards more sustainable chemical processes has propelled the development of solvent-free reaction conditions for carbohydrate modifications. These approaches not only reduce environmental impact but can also simplify experimental procedures and, in some cases, enhance reaction rates and selectivity.
Several solvent-free protocols have been established for the functionalization of carbohydrates. mdpi.com One area of focus has been the selective installation of acetal (B89532) groups, which serve as common protecting groups in carbohydrate synthesis. wiley.com Researchers have developed three distinct solvent-free methods for this purpose under mildly acidic conditions:
A room temperature diol/aldehyde condensation activated by an acetolysis process. wiley.com
A high-temperature method using an orthoester to activate the carbonyl component. wiley.com
A protocol based on a transacetalation mechanism. wiley.com
These methods facilitate the creation of a variety of acetal-protected building blocks in short timeframes using simple experimental setups open to the air. wiley.com For instance, the combination of an aldehyde and an orthoester, such as methyl orthoformate, with catalysts like camphorsulfonic acid (CSA) or ytterbium triflate, can generate an active acetalating species in situ. mdpi.com
Solvent-free techniques have also been successfully applied to other critical carbohydrate transformations, including halogenation. The use of iodine, triphenylphosphine, and lutidine in a solvent-free environment allows for the selective iodination of primary alcohols on carbohydrates. mdpi.com Similarly, anomeric chlorination of hemiacetal sugars can be achieved without solvents by using hexachloroacetone (B130050) and triphenyphosphine at 70°C, a method compatible with both acid- and base-sensitive protecting groups. mdpi.com
Enzymatic catalysis also plays a role in solvent-free synthesis. Lipase-catalyzed esterification of kojic acid, a compound derived from glucose through a 3-ketoglucose intermediate, has been effectively performed in solvent-free systems. researchgate.net For example, the esterification of kojic acid and ricinoleic acid has been studied using lipase (B570770) from Thermomyces lanuginosus without a solvent. researchgate.net Such biocatalytic methods are a powerful tool for creating derivatives under green conditions. core.ac.uk
Regioselective Derivatization Strategies for Ketosugars
The synthesis of ketosugars, particularly the targeted oxidation of a specific hydroxyl group, is a cornerstone of modern carbohydrate chemistry. The ability to selectively modify one hydroxyl group in the presence of many others is a significant challenge, traditionally addressed through extensive use of protecting group strategies. acs.org However, recent advances in catalysis have enabled direct and site-selective transformations on unprotected carbohydrates. acs.orgresearchgate.net
The palladium-catalyzed oxidation of glycosides has emerged as a powerful method for preparing 3-keto-sugars with high selectivity. acs.orgresearchgate.netresearchgate.net This approach, often utilizing a palladium/neocuproine catalyst system, demonstrates excellent selectivity for the C3-hydroxyl group in a variety of glucosides, mannosides, galactosides, and xylosides. researchgate.net The reaction is robust, even allowing for the selective oxidation of the terminal glucoside residue in complex oligosaccharides. researchgate.net For example, methyl 2-acetamido-2-deoxy-α-D-glucopyranoside can be oxidized to its corresponding 3-ulose derivative, methyl 2-acetamido-2-deoxy-α-D-glucopyran-3-ulose, in high yield. acs.org This method's selectivity is not strictly dependent on a free C4-hydroxyl group, indicating its broad applicability. researchgate.net
Organotin catalysts have also been instrumental in the regioselective synthesis of ketosugars. researchgate.netnih.gov An organotin dichloride, such as Oc2SnCl2, in the presence of an oxidizing agent like trimethylphenylammonium tribromide, can accelerate the regioselective oxidation of axial hydroxyl groups in pyranosides under mild conditions. nih.gov This catalytic system is effective for various carbohydrates. researchgate.netnih.gov
Once formed, the carbonyl group of the ketosugar becomes a versatile handle for further functionalization. The protection-free modification of these keto-intermediates is a growing field, allowing for the stereoselective preparation of rare sugars and the installation of chemical handles. acs.orgresearchgate.net For instance, the reduction of a 3-ketoglucoside with sodium borohydride (B1222165) (NaBH₄) typically yields the allo-configured product due to steric hindrance from the anomeric substituent. acs.orgacs.org This strategy was used to synthesize isopropyl N-acetyl allosamine from its 3-keto precursor with a high diastereomeric ratio (98:2 allo:gluco). acs.org
Other derivatization strategies include reductive amination to introduce amino groups. acs.orgresearchgate.net The 3-keto derivative of N-acetylglucosamine (GlcNAc) can be converted to its methyl oxime, which upon hydrogenolysis and hydrogenation, yields an axially oriented 3-amino group, leading to the synthesis of 2,3-dideoxy-2,3-diaminoallose. acs.org
The table below summarizes findings from various regioselective oxidation reactions to produce 3-ketoglucosides.
| Starting Material | Catalyst/Reagents | Product | Yield | Reference(s) |
| Methyl α-D-glucopyranoside | [(neocuproine)PdOAc]₂OTf₂ / Benzoquinone | Methyl α-D-ribo-hexopyranosid-3-ulose | 86% (NMR Yield) | researchgate.net |
| Isopropyl 2-acetamido-2-deoxy-α-D-glucopyranoside | [(neocuproine)Pd(μ-OAc)]₂(OTf)₂ | Isopropyl 2-acetamido-2-deoxy-α-D-ribo-hexopyranosid-3-ulose | 89% | acs.org |
| Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside | [(neocuproine)PdOAc]₂OTf₂ / Benzoquinone | Benzyl 2-acetamido-2-deoxy-α-D-ribo-hexopyranosid-3-ulose | 91% | acs.orgacs.org |
| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | [(neocuproine)PdOAc]₂OTf₂ / Benzoquinone | Methyl 2-acetamido-2-deoxy-α-D-glucopyran-3-ulose | Not specified | acs.org |
| Lactose | Alcaligenes faecalis | 3-Ketolactose | ~75% conversion | researchgate.net |
Enzymology and Metabolic Pathways Involving Alpha D 3 Ketoglucopyranose
Biosynthesis and Interconversion Pathways of Alpha-D-3-Ketoglucopyranose
The formation and conversion of this compound are integral to the metabolic networks of diverse organisms, from microorganisms to mammals.
Role as an Intermediate in Carbohydrate Metabolism
This compound and other ketosugars are recognized as intermediates in carbohydrate metabolism. ontosight.ai In microorganisms, these sugars are produced enzymatically. For instance, 3-ketoglucose reductase is responsible for the formation of 3-ketoglucose. biologists.com These ketosugars are often generated alongside the transport of glycosides, sucrose (B13894), and glucose, and may also be formed as intermediates during the active transport of these sugars into cells. biologists.com
The enzymatic oxidation of D-glucose can also lead to the formation of this compound. evitachem.com Enzymes such as pyranose oxidase and glucoside 3-dehydrogenase play a vital role in this conversion. evitachem.comresearchgate.netresearchgate.net Glucoside 3-dehydrogenase, a FAD-enzyme, exhibits broad substrate specificity, oxidizing various glucosides and galactosides at the C-3 hydroxyl group to their corresponding 3-ketoglycosides. researchgate.netresearchgate.net
Formation of Nucleoside Diphosphate (B83284) Ketosugar Intermediates (e.g., UDP-3-ketoglucose)
A significant aspect of this compound's role in metabolism is its incorporation into nucleoside diphosphate (NDP) sugars, such as UDP-3-ketoglucose. biologists.comebi.ac.uk These NDP-ketosugars are key intermediates in various biosynthetic pathways. biologists.comgenome.jp
UDP-3-ketoglucose is formed from UDP-glucose through the action of UDP-glucose:NAD+ 3-oxidoreductase. genome.jp This intermediate is involved in the biosynthesis of ansamycins and the amino acid 3-amino-5-hydroxybenzoic acid (AHBA). genome.jpgenome.jp Furthermore, UDP-3-ketoglucose can be converted to UDP-kanosamine by the enzyme KanC, which functions as a dehydrogenase. researchgate.net
UDP-ketohexoses, including UDP-3-ketoglucose and UDP-4-ketoglucose, are also intermediates in the isomerization reaction between UDP-glucose and UDP-galactose, a reaction catalyzed by UDP-galactose 4'-epimerase. biologists.com
Enzymatic Degradation of Alpha-D-3-Ketoglucopyranosides
The breakdown of alpha-D-3-ketoglucopyranosides is facilitated by specific enzymes that recognize the 3-keto modification.
Alpha-3-Ketoglucosidase Activity and Substrate Specificity
A key enzyme in the degradation of these compounds is alpha-3-ketoglucosidase (officially α-D-3-ketoglucoside 3-ketoglucohydrolase). nih.gov This enzyme, purified from Agrobacterium tumefaciens, demonstrates high specificity for the hydrolysis of α-3-ketoglucosides. nih.govrhea-db.org
The enzyme catalyzes the hydrolysis of substrates such as 3-ketosucrose (B162324), 3-ketotrehalose (B1230768), 3-ketomaltose, and 3-ketoglucose-1-phosphate. nih.gov It does not, however, act on β-3-ketoglucosides, β-3-ketogalactosides, or other common glycosides like sucrose and maltose. nih.gov The product of this hydrolysis, 3-ketoglucose, acts as a potent inhibitor of the enzyme. nih.gov The optimal pH for alpha-3-ketoglucosidase activity is between 8.0 and 8.3. nih.gov
| Substrate | Km Value (M) |
| 3-Ketosucrose | 3.9 x 10⁻³ |
| 3-Ketotrehalose | 4.8 x 10⁻³ |
| Data sourced from studies on Agrobacterium tumefaciens. nih.gov |
Mechanisms of Ketoreductase Activity
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADH), are enzymes that catalyze the reduction of ketones to alcohols. acsgcipr.org In the context of ketosugars, they play a crucial role in converting the 3-keto group back to a hydroxyl group. researchgate.net
The catalytic mechanism of KREDs typically involves a metal ion, often Zn²⁺, at the active site and a cofactor, usually NAD(P)H. acsgcipr.org A hydride is transferred from the cofactor to one of the prochiral faces of the ketone, and a proton is subsequently added from the solvent to form the alcohol. acsgcipr.orgnih.gov The stereochemistry of the resulting hydroxyl group is determined by the intrinsic stereospecificity of the particular ketoreductase domain. researchgate.net
The efficiency of KRED-mediated reduction relies on the regeneration of the NAD(P)H cofactor. acsgcipr.org This is often achieved through a coupled enzymatic system, using a second enzyme and a hydrogen source like formate/formate dehydrogenase or glucose/glucose dehydrogenase. acsgcipr.org
Non-Enzymatic Degradation Mechanisms of Ketosugars
Under certain conditions, particularly alkaline environments, 3-ketoglucosides can undergo non-enzymatic degradation. A characteristic feature of this process is a rapid increase in absorbance at 340 nm upon treatment with an alkaline solution, followed by a gradual decrease. jst.go.jpnih.gov
This phenomenon has been utilized as a method for the detection of 3-keto-O-glycosides. jst.go.jp Studies on 3-ketolevoglucosan, a model 3-ketoglucoside, have shown that it spontaneously decomposes via β-elimination. jst.go.jp This degradation leads to the formation of compounds such as 1,5-anhydro-D-erythro-hex-1-en-3-ulose (also known as 2-hydroxy-3-keto-D-glucal) and ω-hydroxymaltol. jst.go.jp Further degradation of these products can occur, with the eventual disappearance of the characteristic absorbance signal. nih.gov
Alkaline-Mediated Decomposition Pathways
The decomposition of 3-ketoglucosides, such as this compound, under alkaline conditions is characterized by a rapid β-elimination reaction. nih.gov This process has been a subject of interest, partly due to the transient absorption at a wavelength of 340 nm observed when these compounds are placed in an alkaline solution, a phenomenon used for their detection since 1969. nih.govjst.go.jp
The core mechanism involves a β-elimination across the C2-proton and the β-glucosidic C-O bond. nih.gov Studies using model compounds like 3-ketolevoglucosan, an intramolecular 3-keto-O-glycoside, demonstrate that the compound spontaneously decomposes via this β-elimination pathway. nih.govresearchgate.net It is proposed that this initial, rapid elimination event forms an intermediate enone structure. nih.gov
Following the primary elimination, a slower hydration reaction is thought to occur. This hydration of the intermediate is akin to a reverse β-elimination reaction and is facilitated by the abundance of water molecules in the aqueous alkaline solution. nih.gov This leads to the generation of unstable 3-keto-D-glucose and 3-keto-D-mannose, which subsequently decompose into smaller molecules like formic acid and various pentoses. nih.gov The detection of formic acid during alkaline treatment experiments provides evidence supporting this secondary decomposition pathway. nih.gov Early research by Theander in 1958 investigated the degradation of methyl α-D-3-oxo-glucopyranoside using lime-water, contributing to the foundational understanding of these alkaline degradation pathways. jst.go.jpresearchgate.net
Identification of Degradation Products (e.g., 1,5-anhydro-D-erythro-hex-1-en-3-ulose)
The investigation into the alkaline degradation of 3-ketoglucosides has led to the identification of several key products. The principal and immediate product of the β-elimination reaction is 1,5-anhydro-D-erythro-hex-1-en-3-ulose . nih.govnih.gov This compound, which also goes by the trivial name 2-hydroxy-3-keto-D-glucal, has been conclusively identified as the molecule responsible for the characteristic transient absorption at 340 nm under alkaline conditions. nih.govjst.go.jpresearchgate.netresearchgate.net
Further analysis of the decomposition of model compounds in alkaline solutions has revealed additional degradation products. nih.gov Besides 1,5-anhydro-D-erythro-hex-1-en-3-ulose, other compounds generated include 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (also known as ω-hydroxymaltol) and 3-hydroxy-4H-pyran-4-one . nih.gov
The pathway continues as 1,5-anhydro-D-erythro-hex-1-en-3-ulose is hydrated, yielding D-ribo-hexos-3-ulose (3-keto-D-glucose) and D-arabino-hexos-3-ulose (3-keto-D-mannose). nih.govnih.gov These resulting 3-keto-monosaccharides are known to be unstable under these conditions and degrade further. nih.gov
The table below summarizes the major degradation products identified during the alkaline treatment of 3-ketoglucosides.
| Compound Number | Systematic Name | Trivial Name |
| 1 | 1,5-anhydro-D-erythro-hex-1-en-3-ulose | 2-hydroxy-3-keto-D-glucal |
| 2 | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | ω-hydroxymaltol |
| 3 | D-ribo-hexos-3-ulose | 3-keto-D-glucose |
| 4 | D-arabino-hexos-3-ulose | 3-keto-D-mannose |
| 5 | 3-hydroxy-4H-pyran-4-one | |
| 6 | Formic Acid |
Derivatives, Analogs, and Their Roles in Chemical Biology and Synthesis
Glycosidic and Disaccharide Derivatives of Alpha-D-3-Ketoglucopyranose (e.g., 3-ketosucrose (B162324), 3-ketotrehalose)
Glycosidic and disaccharide derivatives of this compound are of significant interest. These compounds are often produced through the microbial oxidation of common disaccharides. researchgate.net For instance, Agrobacterium tumefaciens is used to oxidize sucrose (B13894) and trehalose (B1683222) to their corresponding 3-keto derivatives, 3-ketosucrose and 3-ketotrehalose (B1230768). researchgate.netnih.gov
3-Ketosucrose is an intermediate in the breakdown of sucrose where the hydroxyl group at the C-3 position of the glucose unit is oxidized to a ketone. nih.gov This derivative serves as a versatile starting material for producing other modified sugars. researchgate.net
3-Ketotrehalose is a disaccharide where one of the glucose units contains a ketone group at the 3-position. ontosight.ai It is formed through the assimilation of trehalose in certain bacteria like Sinorhizobium meliloti and Agrobacterium tumefaciens. nih.govuit.no The formation of 3-ketotrehalose is a key step in the metabolic pathway of these organisms. nih.govuit.no
The enzymatic synthesis of these 3-keto derivatives is highly specific. D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum is one such enzyme that facilitates this conversion. nih.gov These derivatives can then be used in further reactions, such as reductive amination to produce amino sugars. nih.gov
Table 1: Examples of Glycosidic and Disaccharide Derivatives
| Derivative | Parent Disaccharide | Key Synthetic Feature | Reference |
|---|---|---|---|
| 3-Ketosucrose | Sucrose | Oxidation of C-3 hydroxyl on glucose unit | nih.gov |
| 3-Ketotrehalose | Trehalose | Oxidation of C-3 hydroxyl on one glucose unit | ontosight.ai |
Functionalized and Branched-Chain Ketosugar Analogs (e.g., 3-C-nitromethyl-hexofuranoses)
The ketone group in this compound provides a reactive site for the introduction of various functional groups and for the creation of branched-chain sugars. These analogs are important for developing new bioactive compounds and materials.
One notable example is the synthesis of 3-C-nitromethyl-hexofuranoses . These are created through reactions like the Henry reaction on a protected ketosugar, which introduces a nitromethyl group at the C-3 position, forming a branched-chain sugar. researchgate.net Such derivatives are precursors to other functionalized molecules, including novel isoxazole-carbohydrate conjugates where the isoxazole (B147169) ring is attached to the C-3 position of the sugar through a carbon-carbon bond. researchgate.net
These branched-chain sugars are significant because they are found in various natural products with biological activities. acs.org The ability to create these complex structures from a relatively simple starting material like this compound is a key advancement in synthetic chemistry.
This compound as a Versatile Synthon in Organic Synthesis
In the field of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. wikipedia.org this compound and its derivatives, particularly 3-ketosucrose, are considered valuable synthons for regioselective synthesis. researchgate.net
The ketone group at the C-3 position allows for specific chemical modifications that are otherwise difficult to achieve on a standard glucose molecule. researchgate.net For example, 3-ketosucrose can undergo condensation with hydroxylamine (B1172632) and its derivatives to form oximes. researchgate.net It can also be subjected to reductive amination to create 3-amino-3-deoxy derivatives, which can be further functionalized. researchgate.net
Furthermore, after protecting the other hydroxyl groups (e.g., by silylation), Grignard reactions can be performed at the C-3 keto group to introduce allyl, butylene, decyl, and dodecyl side chains via C-C bond formation. researchgate.net This versatility makes this compound a powerful building block in the synthesis of complex carbohydrates and other organic molecules. researchgate.net
Applications in Synthetic Carbohydrate Chemistry
The unique reactivity of this compound and its derivatives opens up numerous applications in synthetic carbohydrate chemistry.
Rare sugars, which are monosaccharides that are not abundant in nature, often exhibit important biological activities and are found in various pharmaceuticals. nih.gov The synthesis of these sugars is a significant challenge. This compound serves as a key intermediate in the synthesis of rare sugars like allose. researchgate.net Through selective oxidation of glucose at the C-3 position to form the 3-keto intermediate, followed by stereoselective reduction, D-allose can be prepared. researchgate.net This method provides a more direct route to these valuable compounds from readily available starting materials like glucose. nih.govresearchgate.net
The derivatives of this compound, specifically 3-ketoglycosides, are useful as building blocks for creating new materials. researchgate.net The ability to introduce long alkyl chains onto the sugar backbone via the C-3 keto group allows for the synthesis of novel detergents and surfactants. researchgate.net These sugar-based detergents are often biodegradable and have a low environmental impact. Similarly, the functional groups introduced at the C-3 position can be used as handles for polymerization, leading to the creation of new sugar-based polymers with unique properties. researchgate.net
Glycoconjugates, which are molecules containing carbohydrate portions linked to other chemical species, play crucial roles in many biological processes. nih.gov The chemical reactivity of this compound derivatives makes them excellent platforms for designing and synthesizing modified carbohydrates and glycoconjugates.
For example, the 3-amino-3-deoxy derivatives obtained from 3-ketosucrose can be further modified with fatty acids or methacryloyl groups, leading to the formation of glycolipids or polymerizable carbohydrate monomers. researchgate.net These modified carbohydrates can be used to study protein-carbohydrate interactions, develop new drug delivery systems, or create novel biomaterials. The synthesis of isoxazolyl sugars attached at the C-3 position also provides valuable linkers for creating glycoclusters, which are multivalent carbohydrate structures used to study and modulate biological recognition events. researchgate.net
Emerging Research Frontiers for Alpha D 3 Ketoglucopyranose
Unexplored Enzymatic Pathways and Metabolic Networks
The metabolic fate of alpha-D-3-Ketoglucopyranose within biological systems is an area ripe for investigation. While the primary catabolic pathways for glucose, such as glycolysis and the pentose phosphate pathway, are well-established, the enzymatic networks that might process 3-keto sugars are largely uncharted. wikipedia.orgresearchgate.netresearchgate.netnih.govketone.com Drawing parallels from related compounds and known metabolic routes can offer initial hypotheses.
Research into the metabolism of analogous compounds, such as 3-deoxy-3-fluoro-D-glucose, has revealed that direct oxidation and reduction are significant metabolic routes. nih.gov This suggests that this compound could be a substrate for a variety of oxidoreductases. The presence of a ketone at the C-3 position could make it a target for reductases, leading to the formation of rare sugars like D-allose or D-gulose, depending on the stereochemistry of the reduction. Conversely, it could be a substrate for dehydrogenases, though further oxidation at other positions would be structurally constrained.
The Entner-Doudoroff (ED) pathway, an alternative to glycolysis for glucose metabolism in some microorganisms, proceeds through a 2-keto-3-deoxy-6-phosphogluconate intermediate. frontiersin.org While distinct from this compound, the existence of enzymatic machinery capable of processing keto-sugars in this pathway suggests that enzymes with promiscuous activities might recognize and transform 3-ketoglucose. The identification and characterization of such enzymes could unveil novel metabolic shunts or detoxification pathways.
Furthermore, the biosynthesis of UDP-3-keto-α-D-glucose has been identified, pointing to the existence of enzymes that can generate this activated form of the sugar. ebi.ac.ukyoutube.comnih.gov This opens the door to its potential role as a glycosyl donor in the synthesis of complex carbohydrates with unique functionalities. Exploring the downstream pathways from this activated intermediate is a key area for future research.
Table 1: Potential Enzymatic Transformations of this compound
| Enzyme Class | Potential Reaction | Potential Product(s) |
| Reductases | Reduction of the C-3 ketone | D-Allose, D-Gulose |
| Dehydrogenases | Oxidation at other positions | Further oxidized products |
| Kinases | Phosphorylation | This compound phosphates |
| Glycosyltransferases | Transfer to an acceptor | Novel oligosaccharides |
Novel Synthetic Routes and Chemoenzymatic Strategies
The efficient synthesis of this compound and its derivatives is crucial for exploring its properties and applications. Traditional chemical synthesis of carbohydrates often involves complex protection and deprotection steps. nih.govresearchgate.netwiley-vch.deresearchgate.net However, emerging chemoenzymatic strategies are offering more streamlined and stereoselective routes.
One promising approach is the protection-free modification of readily available carbohydrates. acs.org Site-selective oxidation of a protected glucose derivative at the C-3 position, followed by deprotection, is a potential route. The development of catalysts that can directly and selectively oxidize the C-3 hydroxyl of unprotected glucose would be a significant advancement.
Enzymatic synthesis offers high regio- and stereoselectivity, often obviating the need for protecting groups. nih.govnih.govmiami.edu For instance, the use of specific dehydrogenases or oxidases could directly convert glucose to this compound. A two-step "phosphorylation→de-phosphorylation" cascade reaction, which has been successful for other rare ketoses, could be adapted for this purpose. nih.gov This would involve the enzymatic phosphorylation of a suitable precursor, followed by an enzymatic or chemical step to introduce the ketone, and finally dephosphorylation.
The synthesis of 4,5-unsaturated-3-keto sugars has been explored, which could serve as precursors for this compound through selective reduction of the double bond. researchgate.net Furthermore, the synthesis of various O-alpha-D-glucopyranosyl-D-galactopyranoses demonstrates the feasibility of forming glycosidic bonds with modified glucose units. nih.govnih.gov
Table 2: Comparison of Synthetic Strategies for this compound
| Strategy | Advantages | Challenges |
| Traditional Chemical Synthesis | Well-established principles | Multiple protection/deprotection steps, potential for low yields |
| Protection-Free Synthesis | Reduced number of steps, more environmentally friendly | Achieving high regioselectivity can be difficult |
| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions | Enzyme availability and stability |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes | Requires careful planning and optimization of reaction conditions |
Advanced Spectroscopic and Structural Analysis Innovations
A thorough understanding of the structure and conformation of this compound is essential for predicting its reactivity and biological activity. Advanced spectroscopic and analytical techniques are providing unprecedented insights into the properties of ketoses.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing carbohydrates. acs.orgacs.org 1H and 13C NMR can be used to determine the anomeric configuration and the equilibrium composition of different isomeric forms (pyranose, furanose, and acyclic) in solution. acs.orgacs.orgresearchgate.net The chemical shifts of protons and carbons adjacent to the carbonyl group in ketones are characteristically different from those in aldoses, providing a clear spectroscopic signature. orgchemboulder.comoregonstate.edu Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to assign all proton and carbon signals and to determine the conformation of the pyranose ring.
Mass spectrometry (MS), particularly when coupled with chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for the identification and quantification of ketones and their metabolites. nih.govnih.govcreative-proteomics.commdpi.com High-resolution mass spectrometry can determine the elemental composition, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Derivatization techniques can be employed to enhance the volatility and ionization efficiency of the sugar for GC-MS analysis. creative-proteomics.com
Innovations in these techniques, such as hyphenated methods like LC-MS/MS, allow for the sensitive and selective detection of ketone bodies and related metabolites in complex biological samples. nih.gov These methods can be applied to trace the metabolic fate of this compound and to identify its downstream products in metabolic networks.
Table 3: Spectroscopic Techniques for the Analysis of this compound
| Technique | Information Provided |
| 1H and 13C NMR | Anomeric configuration, isomeric composition, ring conformation, structural elucidation. acs.orgacs.orgresearchgate.netoregonstate.edu |
| GC-MS | Identification and quantification of volatile derivatives, fragmentation patterns for structural information. nih.govcreative-proteomics.com |
| LC-MS/MS | Sensitive and selective detection and quantification in complex mixtures, structural information from fragmentation. nih.govcreative-proteomics.commdpi.com |
| Infrared (IR) Spectroscopy | Presence of functional groups, particularly the strong carbonyl (C=O) stretch characteristic of ketones. orgchemboulder.com |
Expanding Applications in Chemical and Material Sciences
The unique chemical reactivity of this compound makes it a versatile building block for the synthesis of a wide range of valuable compounds and materials. Its bifunctional nature, possessing both hydroxyl groups and a reactive ketone, allows for diverse chemical modifications.
In chemical synthesis, the ketone group can serve as a handle for introducing new functionalities. For example, it can undergo nucleophilic addition reactions, condensation reactions to form imines or hydrazones, and reduction to introduce a new stereocenter. This makes this compound a valuable precursor for the synthesis of rare sugars, amino sugars, and other complex carbohydrate derivatives. researchgate.net The synthesis of amino sugar derivatives from keto-sugars of D-xylose highlights this potential. researchgate.net
In material sciences, oxidized carbohydrates are gaining interest as bio-based monomers and cross-linkers for the development of sustainable polymers. rsc.orgnih.gov The dicarbonyl nature of some oxidized sugars allows them to react with polyamines to form gels and resins. nih.gov this compound, with its ketone group, could potentially be used in similar applications, reacting with appropriate co-monomers to form novel bio-based polymers. The kinetics of periodate oxidation of carbohydrates have been studied, providing insights into the reactivity of oxidized sugars that could be relevant to their use in polymer synthesis. nih.gov
Furthermore, the dehydration of hexoses can lead to the formation of valuable platform chemicals like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA), which are precursors to bio-based polymers such as polyethylene furanoate (PEF). specialchem.com The presence of the ketone group in this compound might influence its dehydration chemistry, potentially offering alternative pathways to these or other furan-based building blocks.
Table 4: Potential Applications of this compound
| Field | Application |
| Chemical Synthesis | Precursor for rare sugars, amino sugars, and other carbohydrate derivatives. researchgate.net |
| Material Science | Bio-based monomer or cross-linker for the synthesis of sustainable polymers and gels. nih.gov |
| Biotechnology | Substrate for enzymatic synthesis of novel oligosaccharides and glycoconjugates. |
| Platform Chemicals | Potential precursor for furan-based building blocks. specialchem.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
